2-[(2,4-dichlorophenyl)methanesulfinyl]acetohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-[(2,4-dichlorophenyl)methanesulfinyl]acetohydrazide typically involves the reaction of 2,4-dichlorobenzyl chloride with sodium sulfinate to form 2,4-dichlorobenzylsulfinyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
2-[(2,4-dichlorophenyl)methanesulfinyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents like sodium borohydride.
Scientific Research Applications
2-[(2,4-dichlorophenyl)methanesulfinyl]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-dichlorophenyl)methanesulfinyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-[(2,4-dichlorophenyl)methanesulfinyl]acetohydrazide can be compared with similar compounds such as:
2-[(2,4-dichlorophenyl)methanesulfonyl]acetohydrazide: This compound has a sulfonyl group instead of a sulfinyl group, which may result in different chemical and biological properties.
2-[(2,4-dichlorophenyl)methanesulfinyl]acetic acid:
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfinyl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2S/c10-7-2-1-6(8(11)3-7)4-16(15)5-9(14)13-12/h1-3H,4-5,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAJHMHXDKYNTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CS(=O)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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